Talarozole is a synthetic azole derivative classified as a retinoic acid metabolism-blocking agent (RAMBA) [, , ]. It selectively and potently inhibits the cytochrome P450 (CYP) enzymes, specifically CYP26A1 and CYP26B1, responsible for the degradation of all-trans retinoic acid (atRA) [, ]. This inhibition leads to an increase in endogenous atRA levels, thereby influencing retinoid signaling pathways [, ].
Talarozole exerts its biological effects by inhibiting the enzymatic activity of CYP26A1 and CYP26B1 [, , ]. These enzymes are responsible for the oxidative metabolism and clearance of atRA, the active metabolite of vitamin A [, ]. By inhibiting these enzymes, Talarozole prevents the breakdown of atRA, leading to increased intracellular and systemic levels of this signaling molecule [, ]. The elevated atRA levels then activate retinoic acid receptors (RARs), triggering downstream signaling cascades involved in various physiological processes, including cell growth, differentiation, and inflammation [, , ].
7.1. Dermatology: Talarozole has shown potential as a therapeutic agent for skin disorders like psoriasis and acne [, ]. It modulates retinoid signaling by inhibiting CYP26 enzymes, mimicking the effects of retinoids without causing significant skin irritation [, , ]. Studies have demonstrated that topical Talarozole alters the expression of retinoid-regulated genes in human epidermis, suggesting its potential in treating skin conditions [, ].
7.2. Osteoarthritis: Recent research highlights the potential of Talarozole as a disease-modifying drug for osteoarthritis [, , ]. Studies reveal a link between common polymorphic variants in the ALDH1A2 gene, encoding the enzyme for atRA synthesis, and severe hand osteoarthritis [, ]. Talarozole was found to suppress mechanoflammation, a key driver of osteoarthritis, in articular cartilage both in vitro and in vivo [, ]. This effect was mediated by a peroxisome proliferator-activated receptor gamma (PPARγ)-dependent mechanism [].
7.3. Oncology: Preliminary research suggests a potential role for Talarozole in cancer treatment, particularly in combination with other therapies [, ]. Studies on acute myeloid leukemia (AML) cells demonstrate synergistic cytotoxic effects when Talarozole is combined with FLT3 inhibitors []. This combination effectively targets FLT3/ITD-expressing leukemia stem cells, even in the protective bone marrow microenvironment [].
7.4. Mitochondrial Function: Studies in models of human liver have shown that Talarozole, by increasing atRA levels, can enhance mitochondrial biogenesis and function [, ]. This finding suggests potential therapeutic applications for Talarozole in diseases associated with mitochondrial dysfunction, such as non-alcoholic fatty liver disease [, ].
7.5. Toxicology: Research utilizes Talarozole as a tool to investigate the effects of pesticide exposure on retinoic acid metabolism in fish hepatic cell lines []. By inhibiting CYP26A1, Talarozole helps determine the role of this enzyme in retinoic acid catabolism and understand how pesticides might disrupt this process [].
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: